Methyl 5-bromobenzo[b]thiophene-3-carboxylate
Description
Methyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 7312-25-6) is a brominated benzo[b]thiophene derivative featuring a methyl ester group at position 3 and a bromine substituent at position 5. Its structure combines electron-withdrawing (bromine) and electron-donating (ester) groups, which influence its reactivity, solubility, and biological interactions. The compound is typically synthesized via palladium-catalyzed cyclization or multi-step reactions involving bromination of precursor thiophene esters .
Properties
IUPAC Name |
methyl 5-bromo-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNZVRWWWOWDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254589 | |
| Record name | Methyl 5-bromobenzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-25-6 | |
| Record name | Methyl 5-bromobenzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7312-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromobenzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to the desired benzothiophene derivatives with yields ranging from 58% to 96% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can significantly enhance the production process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
Methyl 5-bromobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-bromobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit enzymes such as kinases, which play crucial roles in cell signaling and regulation . The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Observations :
Comparison :
Key Findings :
- Bromine at C5 may enhance target binding through halogen bonding, as seen in related brominated heterocycles .
- Non-brominated analogues (e.g., A386169) serve as precursors for bioactive molecules but lack the electronic effects conferred by bromine .
Physicochemical Properties
Notes:
Biological Activity
Methyl 5-bromobenzo[b]thiophene-3-carboxylate (MBBTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
MBBTC has the molecular formula C₁₁H₈BrO₂S and a molecular weight of 271.13 g/mol. The compound features a bromine atom substituted at the 5-position of the benzo[b]thiophene ring, along with a carboxylate ester functional group. This unique structure contributes to its varied chemical reactivity and biological interactions, making it a candidate for further research in drug development and other applications .
1. Cytochrome P450 Inhibition
One of the notable biological activities of MBBTC is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, indicating that MBBTC may influence pharmacokinetics and drug interactions . The inhibition of these enzymes could lead to altered metabolism of co-administered drugs, potentially affecting their therapeutic efficacy and safety.
2. Anticancer Properties
Research has indicated that MBBTC exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. For instance, one study reported that treatment with MBBTC led to a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .
Table 1: Apoptotic Effects of MBBTC on MCF-7 Cells
| Treatment Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| 0 (Control) | 100 | 3.33 | 2.73 |
| 10 | 80.12 | 5.12 | 4.56 |
| 20 | 62.45 | 8.73 | 18.13 |
| 50 | 26.86 | - | - |
The data indicates that higher concentrations of MBBTC significantly reduce cell viability while promoting apoptosis .
3. Antimicrobial Activity
MBBTC has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bactericidal effects .
Table 2: Antimicrobial Activity of MBBTC
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
These findings support the potential use of MBBTC as a lead compound for developing new antimicrobial agents .
The mechanism by which MBBTC exerts its biological effects involves interaction with specific molecular targets:
- Cytochrome P450 Enzymes : By inhibiting CYP1A2 and CYP2C19, MBBTC may alter drug metabolism pathways, which can be beneficial or detrimental depending on the context.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, possibly through the modulation of signaling cascades involved in cell survival and death .
- Antimicrobial Mechanisms : The exact mechanism for its antimicrobial activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have explored the biological activity of MBBTC:
- A study examining the effects on breast cancer cells reported that treatment with MBBTC resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology .
- Another investigation focused on its antimicrobial properties revealed that MBBTC effectively inhibited biofilm formation by Staphylococcus aureus, indicating its potential application in treating biofilm-associated infections .
Q & A
Q. Basic Methodology
- NMR Spectroscopy : H and C NMR confirm regioselective bromination at the 5-position and esterification at the 3-carboxylate. For example, the bromine atom induces deshielding in adjacent protons, observable as distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 285.96 for CHBrOS) and detects halogen isotopic patterns .
Q. Advanced Application
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects that NMR cannot differentiate .
- Dynamic NMR (DNMR) : Detects rotational barriers in the thiophene ring or ester group, which may influence reactivity in downstream reactions .
What role does the bromine substituent play in facilitating nucleophilic substitution reactions?
Basic Mechanism
The electron-withdrawing bromine at the 5-position activates the thiophene ring for nucleophilic aromatic substitution (SNAr). For example, amines or alkoxides displace bromine under mild conditions (50–80°C), forming C–N or C–O bonds . The carboxylate group at the 3-position stabilizes intermediates through resonance, reducing side reactions .
Advanced Analysis
Computational studies (e.g., DFT calculations) reveal bromine’s impact on frontier molecular orbitals. The LUMO localization at the 5-position correlates with observed regioselectivity in SNAr reactions . Kinetic isotope effects (KIEs) further distinguish between concerted vs. stepwise mechanisms in substitution pathways .
How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Q. Methodological Approach
- Molecular Docking : Predicts interactions with biological targets (e.g., kinases) by analyzing steric and electronic complementarity. For instance, the bromine’s van der Waals radius may occupy hydrophobic pockets in enzyme active sites .
- Reactivity Descriptors : Fukui indices identify electrophilic/nucleophilic sites, guiding functionalization strategies (e.g., introducing substituents at the 2-position without disrupting bromine’s reactivity) .
Case Study
A QSAR model for similar bromothiophenes demonstrated that Hammett σ values of substituents correlate with reaction rates in Pd-catalyzed cross-couplings, enabling predictive tuning of catalytic conditions .
What strategies resolve contradictory data on reaction mechanisms involving this compound?
Q. Common Contradictions
- Solvent Effects : Conflicting yields in DMF vs. THF may arise from solvent polarity’s impact on transition-state stabilization. For example, polar aprotic solvents enhance SNAr rates but may promote side reactions in ester hydrolysis .
- Catalyst Compatibility : Pd-based catalysts may dehalogenate bromine under harsh conditions, complicating Suzuki-Miyaura couplings .
Q. Resolution Strategies
- In Situ Monitoring : ReactIR or F NMR tracks intermediate formation in real time, clarifying mechanistic pathways .
- Isotopic Labeling : O-labeled esters differentiate between hydrolysis and nucleophilic substitution pathways .
How do substituent variations influence the compound’s biological and chemical profiles?
Q. Basic Protocol
- Gewald Reaction : Condenses ketones with cyanoacetates to form 2-aminothiophenes, which can be brominated and esterified .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids install aryl/heteroaryl groups at the 5-position .
Q. Advanced Functionalization
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazoles for bioorthogonal labeling .
- Photoredox Catalysis : Enables C–H functionalization under mild conditions, preserving ester integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
